molecular formula C7H15ISi B14636054 1-Iodo-3-trimethylsilyl-2-butene CAS No. 52815-00-6

1-Iodo-3-trimethylsilyl-2-butene

Cat. No.: B14636054
CAS No.: 52815-00-6
M. Wt: 254.18 g/mol
InChI Key: NWNYZMZBMPWCQQ-UHFFFAOYSA-N
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Description

1-Iodo-3-trimethylsilyl-2-butene is an organosilicon compound that features both iodine and trimethylsilyl groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-trimethylsilyl-2-butene can be synthesized through the iodination of 3-trimethylsilyl-2-butene. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-trimethylsilyl-2-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines.

    Addition Reactions: Reagents like hydrogen halides, halogens, and peroxides are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted butenes.

    Addition Reactions: Products include halogenated butenes and other addition products.

    Oxidation and Reduction Reactions: Products include alcohols, ketones, and alkanes.

Scientific Research Applications

1-Iodo-3-trimethylsilyl-2-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-3-trimethylsilyl-2-butene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects. The double bond in the butene backbone allows for addition reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-3-trimethylsilyl-2-butene is unique due to the presence of both iodine and trimethylsilyl groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

52815-00-6

Molecular Formula

C7H15ISi

Molecular Weight

254.18 g/mol

IUPAC Name

4-iodobut-2-en-2-yl(trimethyl)silane

InChI

InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3

InChI Key

NWNYZMZBMPWCQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCI)[Si](C)(C)C

Origin of Product

United States

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